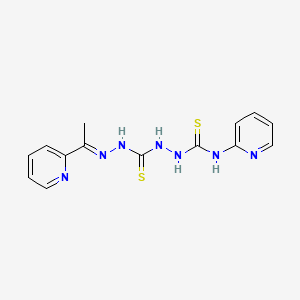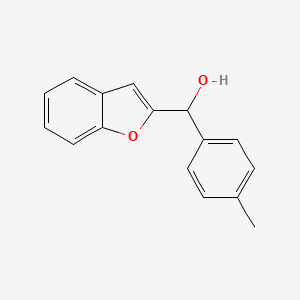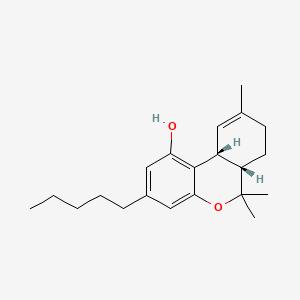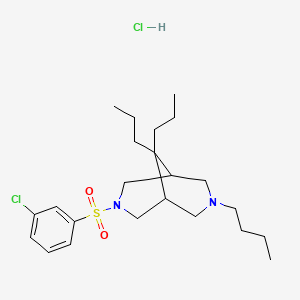
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique bicyclic structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route may include:
- Formation of the bicyclic core structure through a cyclization reaction.
- Introduction of the butyl and dipropyl groups via alkylation reactions.
- Incorporation of the 3-chlorophenylsulfonyl group through a sulfonylation reaction.
- Final purification and isolation of the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound may have potential applications as a pharmaceutical agent. Its unique structure and functional groups could contribute to its activity against specific diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials, catalysts, or other industrial products. Its diverse reactivity and stability make it a versatile compound for various applications.
Mecanismo De Acción
The mechanism of action of 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride will depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride may include other bicyclic amines or sulfonyl-containing compounds. Examples could include:
- 3,7-Diazabicyclo(3.3.1)nonane derivatives with different substituents.
- Sulfonyl-containing compounds with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its bicyclic structure
Propiedades
Número CAS |
120466-65-1 |
|---|---|
Fórmula molecular |
C23H38Cl2N2O2S |
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
3-butyl-7-(3-chlorophenyl)sulfonyl-9,9-dipropyl-3,7-diazabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C23H37ClN2O2S.ClH/c1-4-7-13-25-15-19-17-26(29(27,28)22-10-8-9-21(24)14-22)18-20(16-25)23(19,11-5-2)12-6-3;/h8-10,14,19-20H,4-7,11-13,15-18H2,1-3H3;1H |
Clave InChI |
ZDBMKYUIDNSRFL-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CC2CN(CC(C1)C2(CCC)CCC)S(=O)(=O)C3=CC(=CC=C3)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



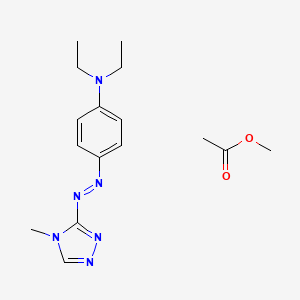

![1-O-cyclohexyl 4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12696263.png)
![2-[(4S)-4-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-2,6-dioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B12696276.png)
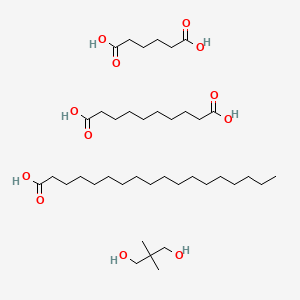

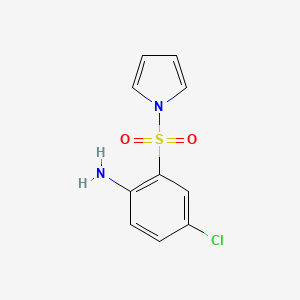

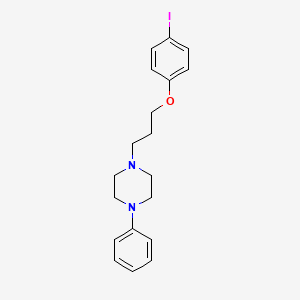
![N,N-dimethyl-2-[1-(4-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride](/img/structure/B12696294.png)
